molecular formula C16H31KO2 B1324541 Potassium palmitate-1-13C CAS No. 201612-58-0

Potassium palmitate-1-13C

Cat. No. B1324541
Key on ui cas rn: 201612-58-0
M. Wt: 295.51 g/mol
InChI Key: MQOCIYICOGDBSG-OMVBPHMTSA-M
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Patent
US05000880

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 10.44 g of palmitic acid and 2.28 g of potassium hydroxide were mixed to give a uniform solution at 40° C. and then concentrated to dryness to obtain 17.14 g of potassium palmitate-supported GPC.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH-].[K+:20]>CO>[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[K+:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10.44 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Name
Quantity
2.28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a uniform solution at 40° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 17.14 g
YIELD: CALCULATEDPERCENTYIELD 143.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05000880

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 10.44 g of palmitic acid and 2.28 g of potassium hydroxide were mixed to give a uniform solution at 40° C. and then concentrated to dryness to obtain 17.14 g of potassium palmitate-supported GPC.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH-].[K+:20]>CO>[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[K+:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10.44 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Name
Quantity
2.28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a uniform solution at 40° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 17.14 g
YIELD: CALCULATEDPERCENTYIELD 143.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05000880

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 10.44 g of palmitic acid and 2.28 g of potassium hydroxide were mixed to give a uniform solution at 40° C. and then concentrated to dryness to obtain 17.14 g of potassium palmitate-supported GPC.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH-].[K+:20]>CO>[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[K+:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10.44 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Name
Quantity
2.28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a uniform solution at 40° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 17.14 g
YIELD: CALCULATEDPERCENTYIELD 143.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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